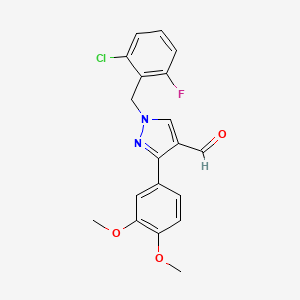

1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3/c1-25-17-7-6-12(8-18(17)26-2)19-13(11-24)9-23(22-19)10-14-15(20)4-3-5-16(14)21/h3-9,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHAIQMTDTWAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation

The pyrazole nucleus is commonly synthesized via the reaction of hydrazines with α,β-unsaturated ketones or diketones. For example, 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate, can be prepared by condensation of 3,4-dimethoxyphenyl hydrazine with an appropriate diketone precursor, followed by cyclization under acidic or basic conditions.

Introduction of the 2-chloro-6-fluorobenzyl Group

The 1-position benzyl substitution is achieved by alkylation of the pyrazole nitrogen with 2-chloro-6-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions. This step requires careful control of reaction conditions to avoid over-alkylation or side reactions. Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).

Formylation at the 4-Position of Pyrazole

The aldehyde group at the 4-position is introduced via the Vilsmeier-Haack reaction, a classical formylation method. This involves treating the pyrazole derivative with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction is typically carried out at 80–90 °C for several hours, followed by quenching with aqueous base and purification.

This method is highly effective for pyrazole-4-carbaldehydes and has been demonstrated to yield good product purity and yield when anhydrous DMF is used to prevent side reactions.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + β-diketone or α,β-unsaturated ketone | Reflux or RT | Several hours | 70-85 | Acidic or basic catalysis |

| N1-Benzylation | 2-chloro-6-fluorobenzyl chloride/bromide + base | RT to 60 °C | 4-12 hours | 65-80 | Use of K2CO3 or NaH in DMF |

| Vilsmeier-Haack formylation | POCl3 + DMF (anhydrous) | 80-90 °C | 4 hours | 60-75 | Quench with NaOH, purify by column chromatography |

Research Findings and Optimization Notes

- The use of anhydrous DMF is critical in the Vilsmeier-Haack formylation step to avoid hydrolysis and side reactions, ensuring higher yields and purity.

- Alkylation at the pyrazole nitrogen requires careful stoichiometric control to prevent dialkylation or N-alkylation at undesired sites.

- The 3,4-dimethoxyphenyl substituent enhances the electron density on the pyrazole ring, facilitating electrophilic substitution during formylation.

- Purification is typically achieved by flash column chromatography using ethyl acetate and petroleum ether mixtures, yielding pale yellow crystalline products.

- The compound’s biological activity as a ribonucleotide reductase inhibitor and DNA gyrase binder underscores the importance of maintaining structural integrity during synthesis.

Summary Table of Preparation Steps

| Synthetic Step | Purpose | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Pyrazole ring synthesis | Construct pyrazole core | Hydrazine + diketone, reflux | 3-(3,4-dimethoxyphenyl)-1H-pyrazole intermediate |

| N1-Benzylation | Attach 2-chloro-6-fluorobenzyl | 2-chloro-6-fluorobenzyl halide + base | 1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole |

| Vilsmeier-Haack formylation | Introduce aldehyde at C4 | POCl3 + anhydrous DMF, 80-90 °C, 4 h | Target aldehyde compound |

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the aldehyde group to an alcohol.

Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound with the molecular formula . It is a pyrazole derivative featuring a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and a 3,4-dimethoxyphenyl group.

Scientific Research Applications

This compound is a useful research chemical with diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.

- Mechanisms of Action this compound has several mechanisms that contribute to its biological activity:

- Inhibition of Protein and DNA Synthesis: The compound inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby affecting tumor cell proliferation.

- Interaction with DNA Gyrase and Topoisomerase IV: These interactions disrupt bacterial DNA replication, highlighting its potential as an antibacterial agent.

- Cytotoxic Effects: It has demonstrated cytotoxicity against various human cancer cell lines, indicating its potential as an anticancer agent.

Therapeutic Potential

- Anticancer Activity Research indicates that derivatives of pyrazole compounds can selectively inhibit the proliferation of cancer cells. For instance, studies have reported significant anti-breast cancer activity associated with similar pyrazole derivatives.

| Biological Activity | Effectiveness |

|---|---|

| Anticancer | High |

| Antimicrobial | Moderate |

| Antioxidant | Moderate |

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Group Comparison

Key Observations

Substituent Effects on Electronic Properties The target compound’s 2-chloro-6-fluorobenzyl group introduces steric hindrance and mixed electronic effects (Cl: moderately electron-withdrawing; F: strong electron-withdrawing). This contrasts with simpler halogenated analogs like the 4-fluorophenyl group in , which lacks steric complexity . This differs from the 2,3-dihydro-1,4-benzodioxin group (), which offers a fused oxygen-rich aromatic system for improved solubility or binding interactions .

Biological and Physicochemical Implications

- Compounds with sulfanyl (e.g., ) or trifluoromethyl groups often exhibit increased lipophilicity, which may improve membrane permeability in drug design . The target compound’s methoxy groups, while polar, could reduce bioavailability compared to halogenated analogs.

- Dihydropyrazole derivatives () possess a partially saturated ring, which may confer conformational flexibility absent in the fully aromatic target compound .

Research Findings and Structural Insights

- Reactivity : The carbaldehyde group at the 4-position is a reactive site for condensation or nucleophilic addition, common in Schiff base formation. Substituents like 3,4-dimethoxy may direct reactivity through steric or electronic effects.

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1007192-89-3) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₉H₁₆ClFN₂O₃

- Molecular Weight : 364.79 g/mol

- Purity : Typically ≥ 96% in commercial preparations

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Protein and DNA Synthesis : The compound inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby affecting tumor cell proliferation .

- Interaction with DNA Gyrase and Topoisomerase IV : These interactions disrupt bacterial DNA replication, highlighting its potential as an antibacterial agent .

- Cytotoxic Effects : It has demonstrated cytotoxicity against various human cancer cell lines, indicating its potential as an anticancer agent .

Biological Activities

The compound has shown promise in several areas:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds can selectively inhibit the proliferation of cancer cells. For instance, studies have reported significant anti-breast cancer activity associated with similar pyrazole derivatives .

| Biological Activity | Effectiveness |

|---|---|

| Anticancer | High |

| Antimicrobial | Moderate |

| Antioxidant | Moderate |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antitumor Activity : In a study involving human cancer cell lines, this compound was shown to significantly reduce cell viability through apoptosis induction .

- Antimicrobial Properties : Another study highlighted its effectiveness against gram-positive and gram-negative bacteria, suggesting its use as a potential antimicrobial agent .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities, showing a capacity to scavenge free radicals effectively .

Q & A

Basic: What are the standard synthetic routes for synthesizing 1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde?

Answer:

The synthesis typically involves a multi-step approach:

Core pyrazole formation : Condensation of substituted hydrazines with β-ketoaldehydes or via cyclocondensation reactions.

Functionalization : Introduction of the aldehyde group at the pyrazole 4-position using the Vilsmeier-Haack reaction (DMF/POCl₃), a method validated for analogous pyrazole-carbaldehydes .

Substituent addition : The 2-chloro-6-fluorobenzyl and 3,4-dimethoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

Key considerations : Purification via column chromatography and characterization by NMR/IR to confirm intermediate structures .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

- NMR spectroscopy : H and C NMR identify substituent patterns and confirm aldehyde proton resonance (~9.8–10.2 ppm) .

- X-ray crystallography : Resolves spatial arrangement of the benzyl and dimethoxyphenyl groups, critical for structure-activity relationship (SAR) studies .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₇ClF N₂O₃: ~394.08) .

- Elemental analysis : Confirms purity (>95%) and stoichiometry .

Advanced: How can reaction conditions be optimized for the Vilsmeier-Haack formylation step?

Answer:

Optimization involves:

- Temperature : Controlled reflux (80–100°C) to balance reaction rate and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCE) enhance reagent solubility and aldehyde yield .

- Catalyst stoichiometry : Excess POCl₃ (1.5–2.0 eq.) ensures complete formylation, but excess DMF may require neutralization post-reaction .

- Workup : Quenching with ice-water and basification (pH 7–8) minimizes hydrolysis of the aldehyde group .

Advanced: How to design SAR studies for this compound’s biological activity?

Answer:

- Substituent variation : Compare analogs with modified benzyl (e.g., 2-chloro vs. 4-fluoro) or dimethoxyphenyl groups to assess electronic/steric effects on target binding .

- Aldehyde replacement : Synthesize derivatives with carboxylic acid or alcohol groups to evaluate the role of the aldehyde in activity .

- Bioassay panels : Test against enzyme targets (e.g., kinases, oxidases) and cell lines to identify selectivity trends .

Data Contradiction: How to address conflicting results in biological activity assays?

Answer:

- Reproducibility checks : Validate assays under standardized conditions (e.g., pH, temperature, cell passage number) .

- Compound stability : Assess aldehyde oxidation or degradation via HPLC over time; use freshly prepared solutions .

- Target specificity : Perform counter-screens against related enzymes to rule off-target effects .

Basic: What is the reactivity profile of the aldehyde group in this compound?

Answer:

The aldehyde is susceptible to:

- Nucleophilic addition : Forms Schiff bases with amines, useful for bioconjugation or prodrug design .

- Oxidation : Converts to carboxylic acid under strong oxidizing conditions (e.g., KMnO₄) .

- Reduction : Yields primary alcohols (e.g., NaBH₄), altering solubility and bioactivity .

Advanced: How can computational modeling predict this compound’s target interactions?

Answer:

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets.

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity data .

Data Contradiction: How to resolve variability in enzyme inhibition assays?

Answer:

- Enzyme source : Use recombinant proteins vs. tissue extracts to control for isoform differences .

- Cofactor requirements : Verify presence of essential coenzymes (e.g., NADPH for oxidoreductases) .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.